molecular formula C15H13N3O4S3 B2608685 N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide CAS No. 921585-61-7

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide

Cat. No.: B2608685
CAS No.: 921585-61-7
M. Wt: 395.47
InChI Key: FTJYFSXLZYSBSQ-UHFFFAOYSA-N
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Description

N-[4-(6-Methanesulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene-2-sulfonamide core linked to a phenyl ring substituted with a 6-methanesulfonylpyridazine moiety. This structure combines aromatic, electron-withdrawing (methanesulfonyl), and heterocyclic (pyridazine) elements, which may enhance binding affinity to biological targets such as enzymes or receptors.

Properties

IUPAC Name

N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S3/c1-24(19,20)14-9-8-13(16-17-14)11-4-6-12(7-5-11)18-25(21,22)15-3-2-10-23-15/h2-10,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJYFSXLZYSBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide typically involves multiple steps, including the formation of the pyridazine ring, the introduction of the methanesulfonyl group, and the coupling of the phenyl and thiophene rings. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic substitution may involve reagents like bromine or chlorine, while nucleophilic substitution may use reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone .

Scientific Research Applications

Anticancer Activity

Research has indicated that N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide exhibits promising anticancer properties. Studies have shown that compounds with similar structures can inhibit specific kinases involved in cancer cell proliferation.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiophene sulfonamides inhibited the growth of various cancer cell lines, suggesting that this compound may have similar effects .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Sulfonamides are known to exhibit antibacterial effects, and preliminary studies suggest that this compound could be effective against certain bacterial strains.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, such as organic photovoltaics and field-effect transistors.

Case Study:
Research published in Advanced Functional Materials highlighted the use of thiophene-based compounds in organic solar cells, where they contributed to improved charge transport and device efficiency . The incorporation of this compound could enhance these properties further due to its structural characteristics.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.

Synthesis Overview:

  • Starting Materials: Pyridazine derivatives, thiophenes, sulfonamides.
  • Key Reactions: Nucleophilic substitution, coupling reactions.
  • Characterization Techniques:
    • NMR: Confirming molecular structure.
    • MS: Determining molecular weight.
    • IR: Identifying functional groups.

Mechanism of Action

The mechanism of action of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The methanesulfonyl group is known to enhance the compound’s ability to interact with biological targets by increasing its solubility and stability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Comparative Analysis of Sulfonamide Derivatives

Compound Name Substituents Molecular Weight Yield Solubility Notable Features
Target Compound 4-(6-Methanesulfonylpyridazin-3-yl)phenyl ~400 (estimated) Unknown Likely polar solvents* Methanesulfonylpyridazine enhances polarity
N-(3-Oxocyclohexyl)thiophene-2-sulfonamide 3-Oxocyclohexyl Not reported 73% Not specified Cyclohexyl ketone for steric bulk
5-Bromo-N-(3-oxocyclohexyl)thiophene-2-sulfonamide 5-Bromo-thiophene, 3-oxocyclohexyl Not reported 81% Not specified Bromine improves yield/reactivity
N-(2-(Dimethylamino)ethyl)thiophene-2-sulfonamide 2-(Dimethylamino)ethyl Not reported 71% Polar solvents Basic amine enhances solubility
N-[4-(Hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide 4-Hydrazinecarbonylphenyl 297.35 Not reported Slight in DMSO, methanol Hydrazine moiety for reactivity

*Inferred from methanesulfonyl and pyridazine groups.

Key Observations:
  • Substituent Diversity: The target’s pyridazine-methanesulfonyl group distinguishes it from analogs with cyclohexyl ketones (compounds 8–9 ), bromothiophenes (compound 9 ), or alkylamines (compound in ). This aromatic and polar substituent may improve target selectivity in enzyme inhibition compared to non-aromatic groups.
  • Synthesis Efficiency: While the target’s yield is unknown, brominated analogs (e.g., compound 9, 81% yield ) suggest halogenation can enhance reaction efficiency. The dimethylaminoethyl derivative (71% yield ) demonstrates that amine coupling is moderately efficient.

Electronic and Functional Implications

  • Methanesulfonylpyridazine vs. This could enhance interactions with nucleophilic residues in enzyme active sites.
  • Aromatic vs. Aliphatic Substituents: The phenyl-pyridazinyl group in the target provides planar aromaticity, favoring π-π stacking in biological systems. In contrast, cyclohexyl (compound 8 ) or dimethylaminoethyl ( ) groups introduce steric hindrance or basicity, respectively, altering binding modes.

Biological Activity

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a sulfonamide group and a pyridazine moiety, which contributes to its biological properties. The molecular formula is C16H16N3O3S2C_{16}H_{16}N_3O_3S_2 with a molecular weight of approximately 359.42 g/mol.

Sulfonamides, including this compound, are known for their ability to inhibit carbonic anhydrase (CA), an enzyme crucial for various physiological processes. Inhibition of CA can lead to decreased intraocular pressure, making these compounds potential candidates for treating glaucoma and other ocular conditions .

Biological Activity

  • Inhibition of Carbonic Anhydrase :
    • This compound has been shown to possess nanomolar-level potency against human carbonic anhydrase II in vitro. This suggests a strong potential for therapeutic applications in ocular diseases .
  • Antimicrobial Properties :
    • As part of the sulfonamide class, this compound may exhibit bacteriostatic effects, inhibiting bacterial growth by interfering with folate synthesis pathways. Research indicates that hybridization of sulfonamides with heterocyclic moieties enhances their antimicrobial efficacy .
  • Anti-cancer Activity :
    • Preliminary studies suggest that compounds similar to this compound may target microtubules in cancer cells, indicating potential as anti-cancer agents .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Carbonic Anhydrase InhibitionCompetitive inhibition
AntimicrobialInhibition of folate synthesis
Anti-cancerMicrotubule disruption

Recent Advances in Research

Recent studies have focused on the design and synthesis of sulfonamide hybrids, demonstrating enhanced biological activities through structural modifications. The incorporation of thiophene and pyridazine rings has shown promise in increasing the potency and selectivity of these compounds against specific targets .

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